molecular formula C14H22N2O5S B2808485 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide CAS No. 1448064-09-2

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

Cat. No.: B2808485
CAS No.: 1448064-09-2
M. Wt: 330.4
InChI Key: OBYGIFXGOAVTPS-UHFFFAOYSA-N
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Description

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using furan-2-ylmethyl sulfonyl chloride under basic conditions.

    Attachment of the Methoxyethyl Group: The final step involves the alkylation of the piperidine ring with 2-methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various alkyl or aryl-substituted piperidine derivatives.

Scientific Research Applications

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Biological Studies: Investigation of its effects on cellular pathways and its potential as a tool compound in biochemical assays.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethylsulfonyl group may play a crucial role in binding to the active site of the target, while the methoxyethyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and binding properties.

    N-(2-methoxyethyl)piperidine-1-carboxamide: Lacks the furan-2-ylmethylsulfonyl group, potentially altering its biological activity.

Uniqueness

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is unique due to the presence of both the furan-2-ylmethylsulfonyl and methoxyethyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-20-10-6-15-14(17)16-7-4-13(5-8-16)22(18,19)11-12-3-2-9-21-12/h2-3,9,13H,4-8,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYGIFXGOAVTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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